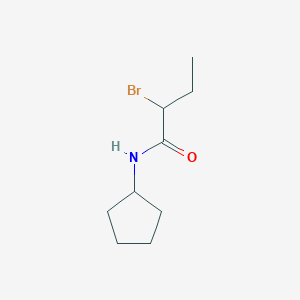

2-溴-N-环戊基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-N-cyclopentylbutanamide is a compound that is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their reactions, which can provide insights into the chemical behavior of brominated amides like 2-bromo-N-cyclopentylbutanamide. The papers cover the synthesis and reactions of brominated cyclobutanes, cyclobutanones, and indoles, which are structurally related to the compound of interest .

Synthesis Analysis

The synthesis of brominated compounds is well-documented in the provided literature. For instance, the coupling of 2-bromo-3-benzoyloxycyclobutanone with purine bases under basic conditions leads to the formation of regioisomers, which are then further processed to yield nucleoside analogues . Similarly, the reaction of 2-bromo- and 2,2-dibromo-cyclobutanones with alcoholic potassium hydroxide results in the formation of various products through ring-opening and subsequent reactions . These studies suggest that brominated compounds can undergo complex transformations to yield a variety of structures, which could be relevant for the synthesis of 2-bromo-N-cyclopentylbutanamide.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity. The papers describe the use of NMR techniques to determine the structural assignments and relative stereochemistry of the synthesized regioisomers . The stereochemistry plays a significant role in the outcome of the reactions, as seen in the stereoselective reduction of the N-9 regioisomer to yield the all-trans cyclobutanol . These findings highlight the importance of stereochemistry in the synthesis and reactivity of brominated compounds, which would also be relevant for 2-bromo-N-cyclopentylbutanamide.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is diverse. For example, the intramolecular cyclization of 2-(gem-bromovinyl)-N-methylsulfonylanilines leads to the formation of 2-bromoindoles, showcasing the ability of brominated compounds to undergo cyclization reactions . Additionally, the photocatalytic intermolecular dearomative cyclization of 2-bromo-1,3-dicarbonyl compounds with alkynes forms spirocarbocycle structures . These reactions demonstrate the potential for brominated compounds to participate in a variety of chemical transformations, which could be extrapolated to the reactivity of 2-bromo-N-cyclopentylbutanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. While the papers do not directly discuss the properties of 2-bromo-N-cyclopentylbutanamide, they do provide insights into the properties of related brominated compounds. For instance, the formation of cyclopropanes and five-membered heterocycles from 2-bromo-3-formylacrylic acid derivatives indicates that brominated compounds can have significant reactivity, which could affect their boiling points, solubility, and stability . These properties are essential for the practical application and handling of such compounds in a laboratory setting.

科学研究应用

合成应用

合成具有生物和药用应用的化合物:2-溴环己烯甲醛,一个相关化合物,用于构建具有潜在生物和药用应用的化合物,利用溴乙烯醛化学和钯催化条件 (Ghosh & Ray, 2017)。

功能化苯环三聚体的制备:2-溴-3-(三甲基锡基)环戊-1,3-二烯,与查询化合物密切相关,作为合成邻-溴(三甲基锡基)双环烯的关键中间体。然后,这些环加成产物用于生产功能化苯环三聚体 (Dalkılıç等,2009)。

钯催化的交叉偶联:类似于查询化合物的2-溴-1,3-丁二烯在串联Diels-Alder/过渡金属交叉偶联反应序列中起到作用。这个过程对于合成乙烯溴代环加成产物至关重要,然后这些产物用于各种有机转化 (Choi et al., 2020)。

环化反应:溴缩醛的电化学自由基环化反应,可能包括类似于2-溴-N-环戊基丁酰胺的化合物,展示了溴化合物在有机合成中的实用性。这个过程使用氯化(吡啶)钴络合物(III)和锌板作为牺牲阳极来促进,在中性条件下展示了应用 (Inokuchi et al., 1994)。

安全和危害

属性

IUPAC Name |

2-bromo-N-cyclopentylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-2-8(10)9(12)11-7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRJZNYXASAEPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1CCCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586131 |

Source

|

| Record name | 2-Bromo-N-cyclopentylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-cyclopentylbutanamide | |

CAS RN |

905811-01-0 |

Source

|

| Record name | 2-Bromo-N-cyclopentylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)

![4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1340937.png)

![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1340962.png)

![5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene](/img/structure/B1340965.png)